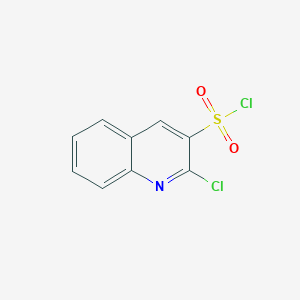
2-chloroquinoline-3-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroquinoline-3-sulfonylchloride is an organic compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroquinoline-3-sulfonylchloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorosulfonic acid, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroquinoline-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
2-chloroquinoline-3-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloroquinoline-3-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 2-chloroquinoline-3-sulfonic acid
- 2-chloroquinoline-3-sulfonamide
Uniqueness
2-chloroquinoline-3-sulfonylchloride is unique due to its specific reactivity and the types of derivatives it can form. Compared to similar compounds, it offers distinct advantages in terms of its use in substitution reactions and the range of products that can be synthesized from it. Its sulfonyl chloride group makes it particularly valuable in the synthesis of sulfonamide derivatives, which are important in pharmaceutical chemistry.
Propiedades
IUPAC Name |
2-chloroquinoline-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-8(15(11,13)14)5-6-3-1-2-4-7(6)12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMFJJBSFJSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)
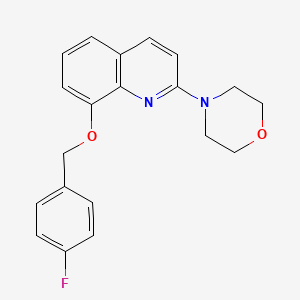
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)
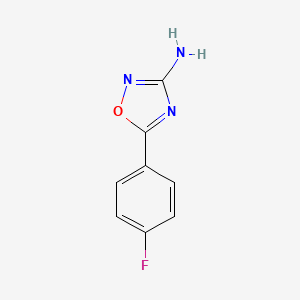
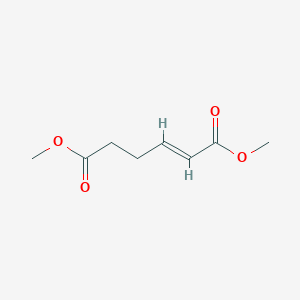
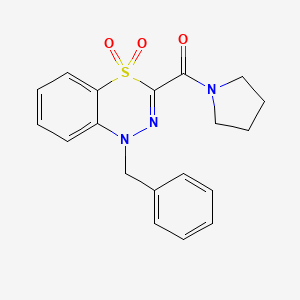
![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2611066.png)
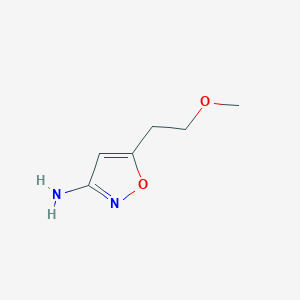
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)
![1-cyclopropanecarbonyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2611074.png)
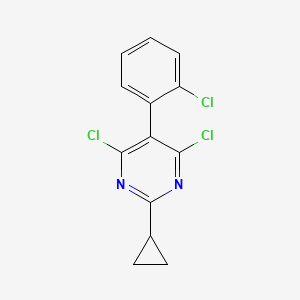
![5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE](/img/structure/B2611077.png)
